molecular formula C23H22N6O6 B2495314 2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922060-50-2

2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2495314
CAS RN: 922060-50-2
M. Wt: 478.465
InChI Key: XWSHBYYQOYMQPW-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds that exhibit a range of biological activities, often synthesized for their potential therapeutic applications. The structure suggests it is a hybrid molecule incorporating elements of pyrazolo[3,4-d]pyrimidine derivatives, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities (Saeed et al., 2020).

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, including palladium-catalyzed C-C coupling and reductive alkylation steps. Key steps may involve the construction of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with appropriate substituents to achieve the final structure (Taylor & Patel, 1992).

Molecular Structure Analysis

X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are common methods used to characterize the molecular structure, intermolecular interactions, and electronic properties of such compounds. These analyses provide insights into the stability, molecular conformation, and potential interaction sites of the molecule (Walczak et al., 2008).

Chemical Reactions and Properties

Compounds of this class can undergo various chemical reactions, including cyclization and nucleophilic substitution, to form new heterocyclic structures. The presence of reactive functional groups, such as nitro, amine, and ester groups, facilitates diverse chemical transformations (Maquestiau et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure and intermolecular interactions (Ochi & Miyasaka, 1983).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and pKa, are determined by the compound's functional groups and overall structure. Studies on related compounds can provide insights into the reactivity patterns and stability under various conditions, which are essential for predicting the behavior of the compound under study (Abdellatif et al., 2014).

Scientific Research Applications

Synthesis and Cyclization Reactions

Research has been conducted on the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters, leading to the discovery of compounds with significant enzymatic activity. These compounds demonstrate potent effects on increasing the reactivity of enzymes such as cellobiase, indicating their potential in biochemical applications (Abd & Awas, 2008).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies have identified compounds with promising activities against various cancer cell lines and inflammatory conditions, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in medical research (Rahmouni et al., 2016).

Antimicrobial Activity

The development of new heterocycles incorporating pyrazolopyrimidin-4-one derivatives has shown significant antimicrobial activity. These compounds have been tested against a range of microbial strains, suggesting their usefulness in developing new antimicrobial agents (Bondock et al., 2008).

Insecticidal and Antibacterial Potential

Pyrazolopyrimidine analogues have been synthesized and evaluated for their insecticidal and antibacterial potential. This research indicates that these compounds could serve as a basis for the development of new insecticides and antibiotics, addressing the need for novel agents in pest control and infectious disease treatment (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2,4-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O6/c1-34-17-6-7-18(20(11-17)35-2)22(30)24-8-9-28-21-19(12-26-28)23(31)27(14-25-21)13-15-4-3-5-16(10-15)29(32)33/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSHBYYQOYMQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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